molecular formula C13H11Cl2NO2 B8599769 3,5-dichloro-4-(4-methoxyphenoxy)aniline

3,5-dichloro-4-(4-methoxyphenoxy)aniline

Cat. No.: B8599769
M. Wt: 284.13 g/mol
InChI Key: ARQWRBYTJWEFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-(4-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H11Cl2NO2. It is a derivative of aniline, characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to the benzene ring. This compound is often used in the synthesis of various chemical intermediates and has applications in multiple fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-4-(4-methoxyphenoxy)aniline typically involves the nucleophilic substitution of 3,5-dichloroaniline with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalytic hydrogenation and Bamberger rearrangement are also employed to improve the efficiency and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-4-(4-methoxyphenoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-(4-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline

Comparison: 3,5-Dichloro-4-(4-methoxyphenoxy)aniline is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and reactivity. Compared to other dichloroaniline derivatives, this compound exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

3,5-dichloro-4-(4-methoxyphenoxy)aniline

InChI

InChI=1S/C13H11Cl2NO2/c1-17-9-2-4-10(5-3-9)18-13-11(14)6-8(16)7-12(13)15/h2-7H,16H2,1H3

InChI Key

ARQWRBYTJWEFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of stannous chloride dihydrate (32.38 g, 0.14 mol) in concentrated HCl (11 mL) was added 3,5-dichloro-4-(4-methoxy-phenoxy)nitrobenzene (11.3 g, 0.03 mol) in EtOH (56.5 mL). The reaction mixture was refluxed for about 2 h. The resulting mixture was brought at 20-30° C. and diluted with ethyl acetate. The mixture was made alkaline with ammonia solution. Resulting solid was filtered through cellite. The organic phase was washed with water, brine, dried over sodium sulphate, filtered and concentrated to give 3,5-Dichloro-4-(4-methoxy-phenoxy)-phenylamine (10.2 g; % Yield: 99%).
[Compound]
Name
stannous chloride dihydrate
Quantity
32.38 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
56.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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